molecular formula C14H15ClN4O B2434956 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone CAS No. 2197902-65-9

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone

Cat. No. B2434956
CAS RN: 2197902-65-9
M. Wt: 290.75
InChI Key: YULLSYLZKHZGKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques provide information on the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The chemical reactions of a compound are studied to understand its reactivity. This can involve studying its reactions with various reagents, under different conditions. Techniques such as spectroscopy and chromatography can be used to analyze the products of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined using various experimental techniques .

Scientific Research Applications

Crystal Structure Analysis

  • Research has focused on the crystal structure of related compounds, such as the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone. These studies provide insights into molecular interactions and structural conformations (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Synthesis and Molecular Docking Studies

  • Several studies have explored the synthesis of compounds with similar structures, investigating their potential as antimicrobial and anticancer agents. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone derivatives has shown promising results in antimicrobial activities (Mallesha & Mohana, 2014).
  • Another study focused on the synthesis and evaluation of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives for potential antibacterial activity, supported by molecular docking studies (Shahana & Yardily, 2020).

Biological Activities and Drug Design

  • Research into triazole derivatives, closely related to the query compound, has been extensive in drug design. These compounds have been evaluated for their cytotoxic activity against cancer cell lines and studied for their role in inhibiting tubulin polymerization, indicating potential use in cancer treatment (Manasa et al., 2020).

Structural Characterization in Drug Candidates

  • The structural characterization of compounds structurally similar to the query chemical has been a focus in the development of new anti-tuberculosis drug candidates. This includes detailed crystallographic studies to understand molecular conformations and interactions, which are crucial for drug efficacy (Eckhardt et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs, which can have mechanisms of action involving binding to specific proteins or other biological targets .

Safety and Hazards

The safety and hazards of a compound are assessed through toxicology studies, which can provide information on its potential effects on human health and the environment .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and technological advancements in the field .

properties

IUPAC Name

(3-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULLSYLZKHZGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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